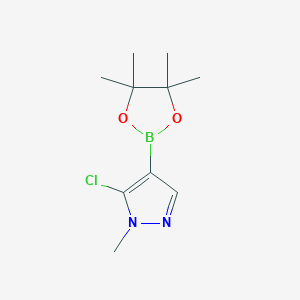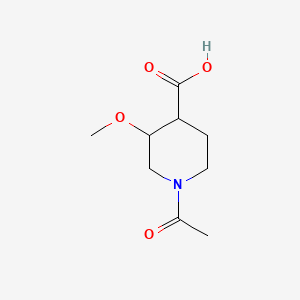
N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound It is known for its unique structure, which includes a tetrazole ring and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring . Another method involves the use of amidoximation, diazotization, substitution, and electrophilic addition reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline has been explored to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of solvents like DMF (dimethylformamide) or water .
Major Products
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and oxides. These products have diverse applications in materials science and medicinal chemistry .
Applications De Recherche Scientifique
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism by which N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide exerts its effects involves the interaction of its tetrazole ring with molecular targets. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-hydroxy-1H-1,2,4-triazole-5-carboxamide
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide stands out due to its unique combination of a tetrazole ring and a carboximidamide group. This structure imparts distinct chemical properties, such as high nitrogen content and stability, making it suitable for applications in high-energy materials and medicinal chemistry .
Propriétés
Formule moléculaire |
C2H4N6O |
|---|---|
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
N'-hydroxy-2H-tetrazole-5-carboximidamide |
InChI |
InChI=1S/C2H4N6O/c3-1(6-9)2-4-7-8-5-2/h9H,(H2,3,6)(H,4,5,7,8) |
Clé InChI |
VDDNNUYYFBUHBF-UHFFFAOYSA-N |
SMILES isomérique |
C1(=NNN=N1)/C(=N/O)/N |
SMILES canonique |
C1(=NNN=N1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)



![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)




![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)




